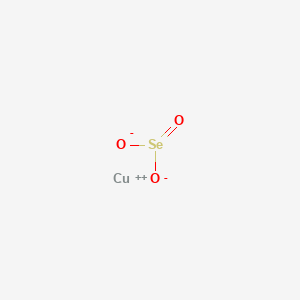

Sélénite de cuivre(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Copper(2+) selenite is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. It is a green-colored powder that is soluble in water and has a chemical formula of CuSeO3.

Applications De Recherche Scientifique

Applications thermoélectriques

Le séléniure de cuivre est largement considéré comme un candidat prometteur pour les thermoélectriques flexibles à hautes performances . Il est utilisé dans la synthèse d'une série de séléniures de cuivre, qui ont différentes compositions stoechiométriques et leurs performances thermoélectriques à basse température . Le composé Cu 2− Se a présenté le coefficient de Seebeck le plus élevé et la conductivité thermique la plus faible parmi les trois échantillons en raison de sa structure cristalline unique .

Catalyseur pour la digestion de Kjeldahl

Le sélénite de cuivre(II) peut être utilisé comme catalyseur pour la digestion de Kjeldahl . La méthode de Kjeldahl est un moyen de déterminer la teneur en azote des échantillons organiques et inorganiques, ce qui est vital dans l'analyse de la teneur en protéines des aliments.

Systèmes minéraux et thermodynamique

Le séléniure de cuivre joue un rôle important dans la thermodynamique des sélénites et des séléniates dans la zone d'oxydation des minerais sulfurés . Il est impliqué dans la formation de minéraux dans la zone d'altération des minerais sulfurés et séléniés .

Gestion environnementale

Comprendre le comportement du sélénium est important dans les analyses de sécurité des dépôts de déchets radioactifs . La source principale de sélénium dans les environnements de surface est une zone d'oxydation de séléniures ou de gisements sulfurés contenant du sélénium et de produits de déchets technogènes .

Synthèse de séléniures de cuivre

Le séléniure de cuivre est utilisé dans la synthèse de séléniures de cuivre avec différentes compositions stoechiométriques . Ces séléniures de cuivre sont préparés avec succès et présentent différentes morphologies et tailles

Mécanisme D'action

Target of Action

Copper(2+) selenite, also known as Cupric selenite, is an inorganic salt . It is widely considered to be a promising candidate for high-performance flexible thermoelectrics . The primary targets of Copper(2+) selenite are the thermoelectric materials where it is used due to its unique properties .

Mode of Action

Copper(2+) selenite interacts with its targets by contributing to the thermoelectric performance of the materials. It is involved in the synthesis of copper selenides, which have different stoichiometric compositions and exhibit varying thermoelectric properties . The compound’s interaction with its targets results in changes in the thermoelectric properties of the materials, with some forms of copper selenides showing superior performance .

Biochemical Pathways

Copper(2+) selenite affects the biochemical pathways related to the synthesis and functioning of thermoelectric materials . It is involved in the formation of copper selenides, which have different stoichiometric compositions . These copper selenides, in turn, play a crucial role in the thermoelectric performance of the materials . The compound’s action on these pathways leads to downstream effects such as changes in the thermoelectric properties of the materials .

Pharmacokinetics

It is known that the compound’s bioavailability may be influenced by various factors, including its chemical form and the presence of other substances .

Result of Action

The action of Copper(2+) selenite results in the synthesis of copper selenides with different stoichiometric compositions . These copper selenides exhibit varying thermoelectric properties, with some forms showing superior performance . The compound’s action thus leads to significant changes in the thermoelectric properties of the materials .

Action Environment

The action, efficacy, and stability of Copper(2+) selenite can be influenced by various environmental factors. For instance, the synthesis of copper selenides is carried out using wet chemical methods, and the resulting materials possess different morphologies and sizes . Additionally, the compound’s action can be affected by the presence of other substances

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Copper(2+) selenite involves the reaction of copper(II) ions with selenite ions in an aqueous solution.", "Starting Materials": ["Copper(II) sulfate pentahydrate", "Sodium selenite pentahydrate", "Deionized water"], "Reaction": [ "Dissolve 5.0 g of Copper(II) sulfate pentahydrate in 100 mL of deionized water", "Dissolve 6.3 g of Sodium selenite pentahydrate in 100 mL of deionized water", "Add the Sodium selenite solution dropwise to the Copper(II) sulfate solution while stirring", "Continue stirring for 30 minutes", "Filter the resulting precipitate and wash with deionized water", "Dry the precipitate at 60°C for 12 hours", "The resulting product is Copper(2+) selenite" ] } | |

| 10214-40-1 | |

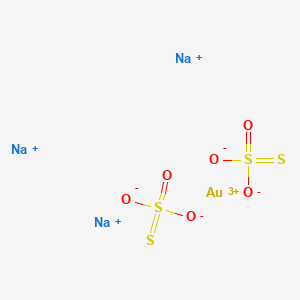

Formule moléculaire |

CuH2O3Se |

Poids moléculaire |

192.53 g/mol |

Nom IUPAC |

copper;selenous acid |

InChI |

InChI=1S/Cu.H2O3Se/c;1-4(2)3/h;(H2,1,2,3) |

Clé InChI |

WODNKMACFGPSCV-UHFFFAOYSA-N |

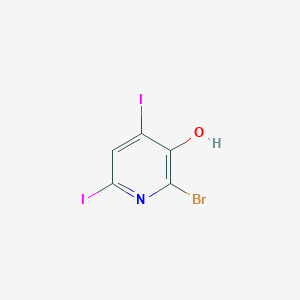

SMILES |

[O-][Se](=O)[O-].[Cu+2] |

SMILES canonique |

O[Se](=O)O.[Cu] |

| 10214-40-1 | |

Pictogrammes |

Acute Toxic; Health Hazard; Environmental Hazard |

Origine du produit |

United States |

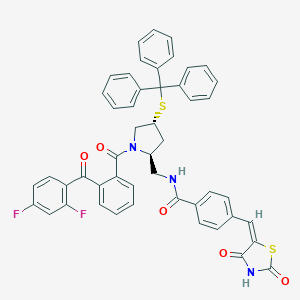

Q1: What are the advantages of using cupric selenite in photoelectrochemical water splitting?

A: Research suggests that incorporating cupric selenite as a shell material in a core/shell nanostructure with zinc oxide significantly enhances the photoelectrochemical performance for water splitting. [, ] This enhancement is attributed to several factors:

- Improved light absorption: The presence of cupric selenite increases the structure's ability to absorb light, thereby generating more charge carriers for water splitting. []

- Enhanced charge carrier collection: The core/shell structure facilitates efficient collection of photogenerated electrons, directing them towards the water splitting reaction. []

- Reduced recombination: The design minimizes the recombination of photogenerated electrons and holes, increasing the efficiency of charge separation and utilization for water splitting. []

Q2: How does the structure of the cupric selenite-based material impact its performance in photoelectrochemical water splitting?

A: The research highlights the importance of a specific core/shell nanostructure for optimal performance. [, ] The studies focused on depositing cupric selenite onto vertically aligned zinc oxide nanorod arrays, creating a double shell structure with an intermediary layer of zinc selenite. This specific configuration, with cupric selenite as the outer shell, demonstrated superior photocatalytic activity compared to single-shell structures. [] This finding emphasizes the importance of controlled material synthesis and structural design for maximizing the efficiency of photoelectrochemical water splitting.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)